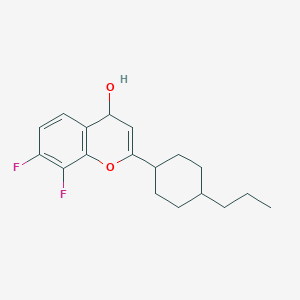
7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol typically involves multi-step organic reactions. One common method includes the fluorination of a precursor benzopyran compound, followed by the introduction of the propylcyclohexyl group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms and propylcyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Difluoro-2-propyl-6-[(4-propylcyclohexyl)methoxy]-1,2,3,4-tetrahydronaphthalene
- 7,8-Difluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
Uniqueness
Compared to similar compounds, 7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-ol stands out due to its specific substitution pattern and the presence of fluorine atoms
Properties
CAS No. |
816451-25-9 |
|---|---|
Molecular Formula |
C18H22F2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
7,8-difluoro-2-(4-propylcyclohexyl)-4H-chromen-4-ol |
InChI |
InChI=1S/C18H22F2O2/c1-2-3-11-4-6-12(7-5-11)16-10-15(21)13-8-9-14(19)17(20)18(13)22-16/h8-12,15,21H,2-7H2,1H3 |
InChI Key |
RUAULDPHJJMAGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(C3=C(O2)C(=C(C=C3)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















